ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate

Description

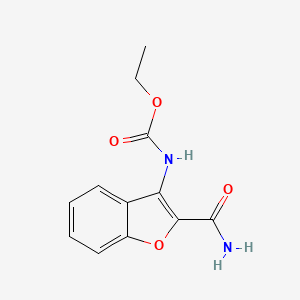

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate is a benzofuran derivative characterized by a carbamate group at position 3 and a carbamoyl substituent at position 2 of the benzofuran ring (Figure 1). Benzofuran-based compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility . Structural elucidation of such compounds often employs crystallographic methods, as exemplified by the widespread use of SHELX software in small-molecule refinement .

Properties

IUPAC Name |

ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-17-12(16)14-9-7-5-3-4-6-8(7)18-10(9)11(13)15/h3-6H,2H2,1H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGMPCYHYQULKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

Biology: The compound’s derivatives have shown promise in biological studies, including anti-tumor, antibacterial, and antiviral activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate and related compounds identified in the evidence (Table 1):

Hypothesized Property Differences

The carbamoyl group at position 2 introduces hydrogen-bonding capacity, which could increase aqueous solubility relative to halogenated analogs (e.g., 5-chloro substituent in 77985-33-2) .

Bioactivity :

- Compounds with phenyl or chlorophenyl substituents (e.g., 77985-33-2, 343374-66-3) may exhibit altered target selectivity due to steric effects or π-π stacking interactions, unlike the carbamoyl group in the target compound, which favors polar interactions .

- The propyl-linked carbamate in 72109-11-6 suggests greater conformational flexibility, possibly affecting binding kinetics compared to the rigid benzofuran backbone .

Synthetic Accessibility :

Limitations in Available Data

The provided evidence lacks explicit experimental data (e.g., melting points, bioactivity assays, or solubility measurements) for these compounds. Thus, comparisons are inferred from structural trends rather than empirical findings. Further studies are required to validate these hypotheses.

Biological Activity

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a benzofuran backbone, which is known for its diverse biological properties. The presence of the carbamate functional group enhances its reactivity and potential interactions with biological targets. Its structure allows for various modifications that can lead to improved pharmacological profiles.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It appears to interact with specific enzymes involved in inflammatory pathways, potentially modulating immune responses:

- Mechanism : The compound may inhibit the activity of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

2. Cholinesterase Inhibition

The compound's structural similarities to other carbamates suggest potential cholinesterase inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's:

- Activity : Preliminary studies have shown that derivatives of similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity in the nanomolar range .

3. Antitumor Activity

There is emerging evidence supporting the antitumor potential of this compound:

- Research Findings : Some studies have reported that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 4-(2-(3-chloro-4-fluorophenyl)-ureido)-benzoate | Urea linkage | Anti-inflammatory | Urea instead of carbamate |

| Benzofuran-2-carboxylic acid | Simple carboxylic acid | Mild anti-inflammatory | No chloro or fluorine substituents |

| Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methoxy substitution | Antitumor | Enhanced solubility |

This table illustrates how variations in structure influence biological activity, highlighting the potential of this compound as a lead compound for further development.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anti-inflammatory Study : A study demonstrated that a related benzofuran derivative significantly reduced inflammation in animal models by inhibiting COX enzymes, suggesting similar efficacy for this compound.

- Cholinesterase Inhibition : In vitro assays showed that derivatives exhibited IC50 values as low as 10 nM for AChE inhibition, indicating a strong potential for cognitive enhancement therapies .

- Antitumor Activity : Research on structurally similar compounds revealed cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis pathways being investigated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.